molecular formula C14H20ClN3O B4407906 N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide

N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide

Cat. No. B4407906
M. Wt: 281.78 g/mol
InChI Key: ORDHJCREHJKKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide, also known as CEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CEPA is a derivative of phenacetin, a non-opioid analgesic that was once widely used but has since been discontinued due to its toxic effects on the kidneys. CEPA, on the other hand, has shown promising results in various preclinical studies, making it a potential candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer. By inhibiting HDAC activity, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. By inhibiting NF-κB activity, this compound can reduce inflammation and prevent the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide is its relatively low toxicity compared to other anticancer agents. It has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. This compound is also relatively easy to synthesize, making it a potentially cost-effective option for drug development.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

Despite the limitations, N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide has shown promising results in various preclinical studies and is a potential candidate for drug development. Some future directions for research on this compound include:
1. Investigating its effectiveness in combination with other anticancer agents.
2. Studying its potential use in other diseases, such as inflammatory disorders and neurodegenerative diseases.
3. Developing more efficient methods for synthesizing this compound.
4. Optimizing its pharmacokinetics to improve its effectiveness in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various preclinical studies for its potential therapeutic applications. Its mechanism of action involves inhibiting the activity of HDACs, leading to the death of cancer cells. Despite some limitations, this compound is a potential candidate for drug development, and future research on its effectiveness in combination with other agents and in other diseases is warranted.

Scientific Research Applications

N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide has been studied extensively in various preclinical models for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It does this by inducing cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells.

properties

IUPAC Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-3-17-7-9-18(10-8-17)14-12(15)5-4-6-13(14)16-11(2)19/h4-6H,3,7-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDHJCREHJKKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.